molecular formula C11H17N3 B13332208 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine

Cat. No.: B13332208
M. Wt: 191.27 g/mol
InChI Key: YYRJTSUQWWBBGR-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine is a heterocyclic compound that features a unique structure combining a pyrrolo[1,2-b]pyrazole ring with a cyclopentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine typically involves the formation of the pyrrolo[1,2-b]pyrazole core followed by the introduction of the cyclopentane ring. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine and intramolecular cyclization yields the desired pyrrolo[1,2-b]pyrazole structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce fully saturated analogs.

Scientific Research Applications

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the TGF-beta type I receptor kinase domain, thereby inhibiting its activity . This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C11H17N3/c12-11(5-1-2-6-11)10-8-9-4-3-7-14(9)13-10/h8H,1-7,12H2

InChI Key

YYRJTSUQWWBBGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NN3CCCC3=C2)N

Origin of Product

United States

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